molecular formula C19H14O B8484531 2-(4-Methylphenyl)naphtho[1,2-B]furan CAS No. 22772-22-1

2-(4-Methylphenyl)naphtho[1,2-B]furan

Cat. No.: B8484531
CAS No.: 22772-22-1
M. Wt: 258.3 g/mol
InChI Key: RXCDVAQDANCBIU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)naphtho[1,2-B]furan is a fused heterocyclic compound featuring a naphthalene core fused to a furan ring at the [1,2-B] position, with a 4-methylphenyl substituent at the C2 position. The naphtho[1,2-B]furan scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions and electronic delocalization, making it a promising candidate for anticancer, anti-inflammatory, and fluorescent materials .

Properties

CAS No.

22772-22-1

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-(4-methylphenyl)benzo[g][1]benzofuran

InChI

InChI=1S/C19H14O/c1-13-6-8-15(9-7-13)18-12-16-11-10-14-4-2-3-5-17(14)19(16)20-18/h2-12H,1H3

InChI Key

RXCDVAQDANCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Naphtho[1,2-B]furan derivatives vary significantly in biological and physicochemical properties depending on substituents. Key analogs and their characteristics are summarized below:

Table 1: Substituent-Dependent Properties of Naphtho[1,2-B]furan Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Biological Activity Reference
TB1 () 4-Methoxyphenyl 112–113 34 Cytotoxicity (apoptosis)
TB4 () 4-Nitrophenyl 205–206 48 Enhanced cytotoxicity
TC1 () Diethylamine 78–79 51 Potential CNS activity
TB7 () 4-Bromo-2-formylphenyl 201–202 33 Antifungal activity
2-Phenyl-3-(phenylsulfinyl) derivative () Phenylsulfinyl N/A N/A Structural rigidity (planar)

Key Observations :

  • Electron-withdrawing groups (EWGs) : Nitro (TB4) and bromo (TB7) substituents enhance cytotoxicity and antifungal activity, likely due to increased electrophilicity and interaction with biological targets .
  • Amine substituents : TC1’s diethylamine group introduces basicity, enabling interactions with acidic residues in enzymes or receptors, suggesting CNS applications .

Comparison with Isomeric Fused Furans

The position of ring fusion and substituent placement critically influences properties:

Table 2: Comparison of Fused Furan Isomers
Compound Type Fusion Position Key Properties Reference
Naphtho[1,2-B]furan (Target compound) [1,2-B] Planar structure; anticancer applications
Naphtho[2,1-B]furan () [2,1-B] Pyrazole derivatives; fluorescence
Benzo[b]naphtho[1,2-d]furan () [1,2-d] Chlorophenyl substituent; high molar mass

Key Observations :

  • Naphtho[1,2-B]furan : Preferred in pharmacological studies due to synthetic accessibility and planar geometry .
  • Naphtho[2,1-B]furan : Used in fluorophores due to extended conjugation; e.g., pyrazole derivatives exhibit blue emission .
  • Benzofuran hybrids : Electron-deficient systems (e.g., chloro-substituted) show enhanced bioactivity but require complex synthesis .

Reactivity Trends :

  • Halogenated derivatives (e.g., TB7) undergo further cross-coupling reactions for diversification .
  • Sulfinyl groups () induce steric hindrance, affecting molecular packing in crystals .

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